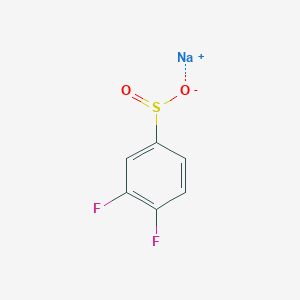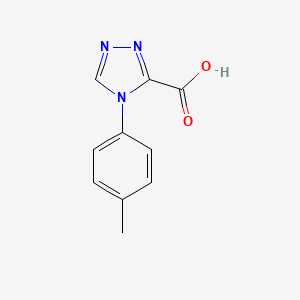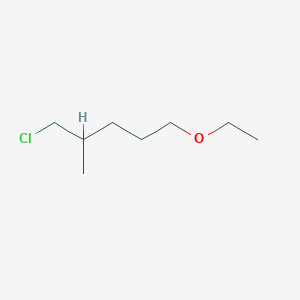![molecular formula C8H10BrNS B13185398 2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13185398.png)
2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole is an organic compound that features a cyclopropyl group, a bromomethyl group, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N). This reaction yields bromomethyl cyclopropane derivatives in excellent yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The thiazole ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The thiazole ring can interact with various receptors and enzymes, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethyl bromide: Similar in structure but lacks the thiazole ring.
Bromomethylthiazole: Contains the thiazole ring but does not have the cyclopropyl group.
Uniqueness
2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole is unique due to the combination of the cyclopropyl group, bromomethyl group, and thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H10BrNS |
|---|---|
Peso molecular |
232.14 g/mol |
Nombre IUPAC |
2-[[1-(bromomethyl)cyclopropyl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C8H10BrNS/c9-6-8(1-2-8)5-7-10-3-4-11-7/h3-4H,1-2,5-6H2 |
Clave InChI |
WCLWHUDIXSUZMI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=NC=CS2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13185316.png)

![3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13185322.png)





![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B13185359.png)





